2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine is a complex heterocyclic compound with significant interest in medicinal chemistry. Its chemical formula is and it has a molecular weight of approximately 332.11 g/mol. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
This compound can be sourced from various chemical suppliers, including Avantor and Sigma-Aldrich, where it is available in varying quantities for research purposes. It falls under the classification of heterocyclic compounds, specifically those containing both pyridine and imidazole rings, which are known for their diverse biological activities.
The synthesis of 2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine typically involves multi-step reactions that incorporate chlorination and trifluoromethylation processes. One common method includes:
These steps often require careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields and purity levels.
The molecular structure of 2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine is characterized by:
The compound's structural complexity can be represented by its InChI code: InChI=1S/C13H6Cl2F3N3/c14-9-4-10(15)12(16)18-11(9)8(17)6-2-1-3-7(4)19-5-13(6)20/h1-7H
.
2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine participates in various chemical reactions due to its reactive functional groups:
These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or altered pharmacokinetic properties.
The physical properties of 2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine include:
Chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications.
2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine has several potential applications in scientific research:
The ongoing research into similar compounds suggests that this particular molecule could play a significant role in future therapeutic strategies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2